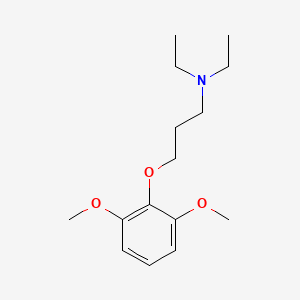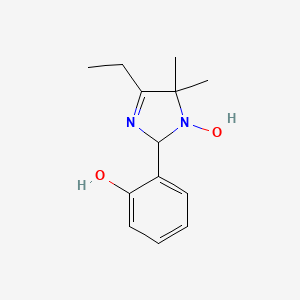![molecular formula C16H19N5O2S B4967995 N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4967995.png)
N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide, commonly known as AOTEA, is a chemical compound that has attracted significant attention in scientific research. AOTEA is a novel compound that has been synthesized and its potential as a bioactive molecule has been studied.
Mechanism of Action
The mechanism of action of AOTEA is not fully understood. However, it has been suggested that AOTEA may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. AOTEA may also disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
AOTEA has been shown to have biochemical and physiological effects in vitro. In cancer cells, AOTEA has been shown to induce cell cycle arrest and apoptosis. AOTEA has also been shown to inhibit the growth of fungi and bacteria. In animal studies, AOTEA has been shown to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using AOTEA in lab experiments is its potential as a therapeutic agent for various diseases. AOTEA has also been shown to have low toxicity in vitro. However, one limitation of using AOTEA in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for research on AOTEA. One direction is to study the mechanism of action of AOTEA in more detail. Another direction is to study the pharmacokinetics and pharmacodynamics of AOTEA in vivo. Additionally, AOTEA could be further studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases.
In conclusion, AOTEA is a novel compound that has shown potential as a bioactive molecule. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of AOTEA as a therapeutic agent.
Synthesis Methods
The synthesis of AOTEA involves a series of chemical reactions. The starting material for the synthesis is 4-allyl-5-mercapto-1,2,4-triazole-3-carboxamide, which is reacted with N-(2-bromoethyl)benzamide to form N-(2-(4-allyl-5-mercapto-1,2,4-triazol-3-yl)ethyl)benzamide. This compound is then reacted with thioacetic acid to produce AOTEA.
Scientific Research Applications
AOTEA has been studied for its potential as a bioactive molecule. It has been shown to have anticancer, antifungal, and antibacterial properties. AOTEA has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[1-[5-(2-amino-2-oxoethyl)sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-3-9-21-14(19-20-16(21)24-10-13(17)22)11(2)18-15(23)12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H2,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXKNDJYZOLAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1CC=C)SCC(=O)N)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-cyclohexyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B4967916.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4967919.png)
![N~1~-(5-tert-butyl-3-isoxazolyl)-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4967925.png)
![N-(4-methoxyphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4967934.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4967942.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)
![1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4967952.png)


![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)


![2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4968022.png)
